

3-Nitrocatechol compared tolcapone entacapone structure activity

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Compound Focus: 3-Nitrobenzene-1,2-diol

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Structural & Pharmacological Comparison

The table below outlines the key structural features and their direct impact on the pharmacological properties of tolcapone and entacapone.

Feature	Tolcapone	Entacapone
Core Pharmacophore	3-Nitrocatechol [1] [2]	3-Nitrocatechol [3] [2]
Chemical Structure	(3,4-dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone [1]	(E)- α -cyano-N,N-diethyl-3,4-dihydroxy-5-nitrocinnamamide [3]
R-Substituent	4-methylbenzoyl group	N,N-diethylcyanoacrylamide group
Impact on Lipophilicity	Higher lipophilicity [1]	Lower lipophilicity [1]
Central COMT Inhibition	Yes, significant due to better BBB penetration [1] [4] [2]	Minimal, predominantly peripheral [5] [2]

Feature	Tolcapone	Entacapone
Erythrocyte COMT Inhibition	>80% (200 mg dose) [4]	~65% (200 mg dose) [4]
Elimination Half-life (t _{1/2})	2 - 3 hours [1] [4]	0.4 - 0.7 hours (β-phase: 1.6-3.4 h) [4] [3]
Dosing Regimen	Three times daily [5]	With every levodopa dose [5]

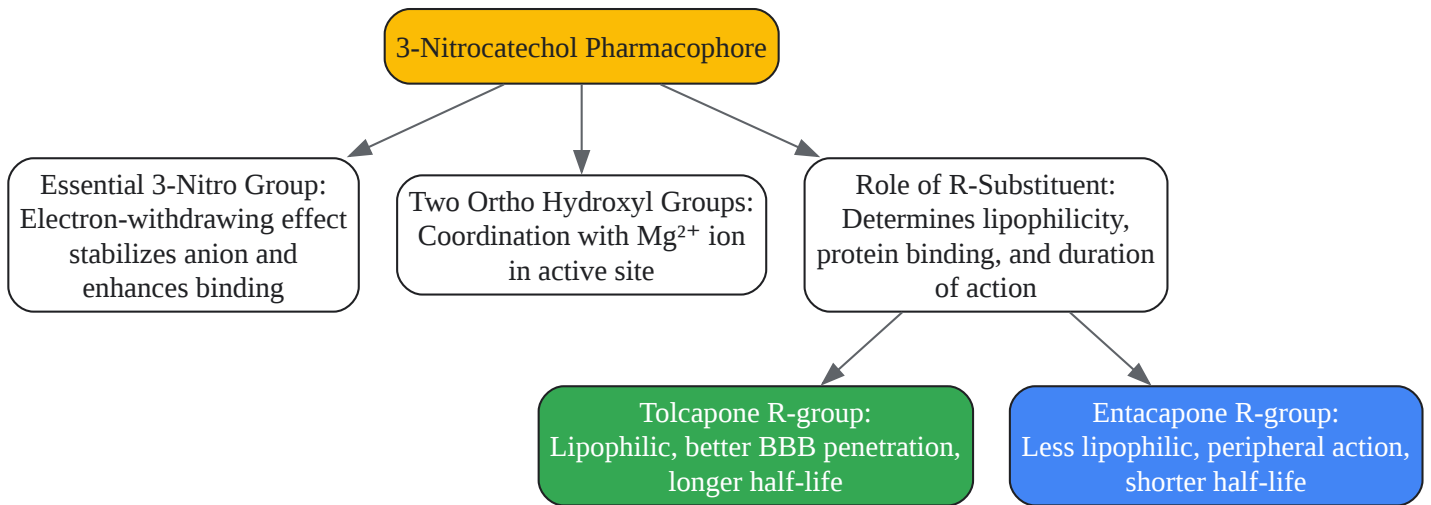
Efficacy and Safety Profile

The differences in structure and pharmacology translate directly to their clinical performance and safety considerations.

Aspect	Tolcapone	Entacapone
Clinical Efficacy	Prolongs "ON" time by an average of 1 to 3 hours ; efficacy considered superior to entacapone in switch studies [4].	Prolongs "ON" time by an average of 1 to 3 hours ; effective but may have lower magnitude of effect [4].
Levodopa AUC Increase	60% to 90% [4]	Approximately 35% [4]
Key Safety Concerns	Hepatotoxicity (risk of fulminant hepatitis; requires liver monitoring); more severe diarrhea (16-18% incidence) [1] [5] [4].	No significant hepatotoxicity ; diarrhea less common (<10% incidence) [5] [4] [3].
Regulatory Status	Use restricted; reserved for patients not responding to other therapies; mandatory liver enzyme monitoring [1] [5] [4].	First-line COMT inhibitor; no liver monitoring restrictions [4] [3].

Structural Activity Relationship (SAR) and Mechanism

The following diagram illustrates the core structure-activity relationships shared by nitrocatechol COMT inhibitors.



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The shared 3-nitrocatechol moiety is critical for potent inhibition. The two hydroxyl groups coordinate with a magnesium ion (Mg^{2+}) in the enzyme's active site, while the nitro group's strong electron-withdrawing effect stabilizes the transition state during binding [2]. The key **structural distinction** lies in the R-substituent, which dictates their pharmacological differences:

- Tolcapone's **lipophilic 4-methylbenzoyl group** facilitates greater blood-brain barrier penetration and a longer half-life, contributing to its central effects and twice-daily or thrice-daily dosing [1] [4].
- Entacapone's **polar N,N-diethylcyanoacrylamide group** confines the drug primarily to the periphery and results in a short half-life, necessitating administration with every levodopa dose [5] [3].

Research and Development Implications

For researchers, the comparison between these molecules highlights critical design considerations:

- **The Efficacy-Toxicity Balance:** Tolcapone demonstrates that greater central efficacy is possible but was historically coupled with a serious safety signal (hepatotoxicity), which was likely due to

mitochondrial dysfunction [1] [4]. This underscores the need for thorough preclinical safety profiling beyond target affinity.

- **Beyond the Nitrocatechol Scaffold:** The toxicity concerns with nitrocatechols have spurred research into alternative scaffolds. For example, **3-hydroxypyridin-4-ones** have been investigated as non-nitrocatechol COMT inhibitors. While their potency (IC₅₀ in the μM range) is currently much lower than nitrocatechols (nM range), they represent a promising path toward developing safer inhibitors [6].

How to Propose Experimental Protocols

The search results I obtained are reviews and comparative studies that summarize data but do not contain the detailed, step-by-step laboratory methodologies for determining the parameters discussed (e.g., IC₅₀, log P, AUC).

To obtain these experimental protocols, I suggest you:

- **Refine your search** using specific terms like "COMT inhibition assay protocol HPLC", "in vitro determination of IC₅₀ COMT", or "measure levodopa bioavailability pharmacokinetics protocol".
- **Consult specialized resources** such as PubMed Central (PMC), ScienceDirect, or SpringerLink for full-text research articles that typically include a detailed "Methods" or "Experimental" section.
- **Review older foundational papers** from the 1990s that first described the synthesis and characterization of these drugs, as they often contain comprehensive experimental details.

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